8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one
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Overview
Description
8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one is a compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one: Another similar compound with different substituents that affect its properties and applications.
Uniqueness
8-Hydroxy-3,4-dihydro-2H-dibenzofuran-1-one is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h4-6,13H,1-3H2 |
InChI Key |
MSOMYAAXIQYGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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